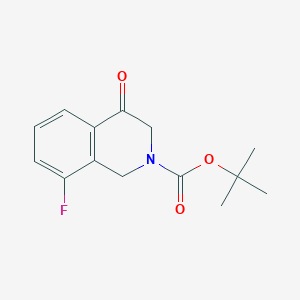
tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Oxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the oxo group.
Esterification: The carboxylate group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
科学研究应用
Chemistry
In chemistry, tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be used as a probe to study enzyme mechanisms or as a starting point for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.
作用机制
The mechanism of action of tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluoro group could enhance its binding affinity to certain targets, while the oxo group could participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
8-Fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.
Tert-butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluoro group, which may reduce its binding affinity to certain targets.
Tert-butyl 8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the oxo group, which may affect its hydrogen bonding capabilities.
Uniqueness
Tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups. The presence of the tert-butyl group can enhance its solubility in organic solvents, the fluoro group can increase its binding affinity to biological targets, and the oxo group can participate in various chemical interactions.
属性
分子式 |
C14H16FNO3 |
|---|---|
分子量 |
265.28 g/mol |
IUPAC 名称 |
tert-butyl 8-fluoro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-10-9(12(17)8-16)5-4-6-11(10)15/h4-6H,7-8H2,1-3H3 |
InChI 键 |
DYVAVSCSWQTGHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC=C2F)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


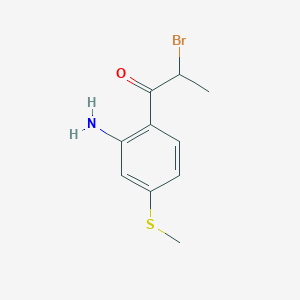
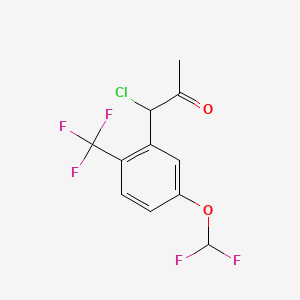

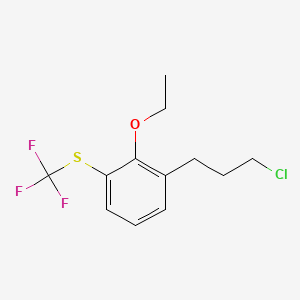
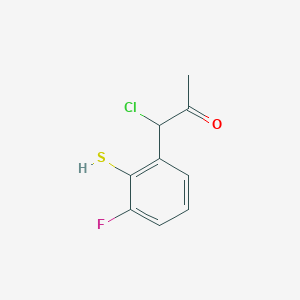
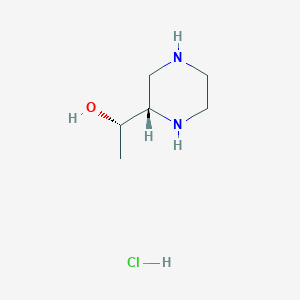
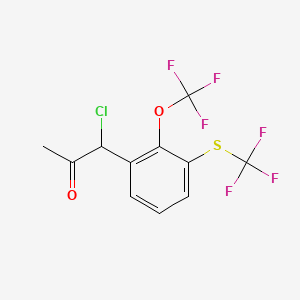

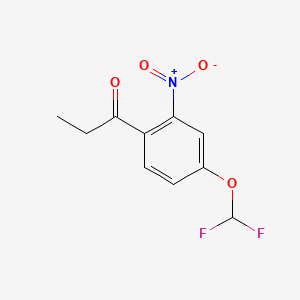
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)

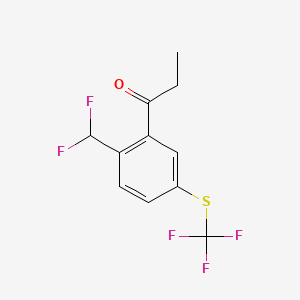
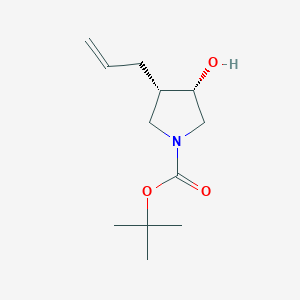
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
